molecular formula C16H15N5O7S2 B1668832 Cefixime CAS No. 79350-37-1

Cefixime

Cat. No.: B1668832
CAS No.: 79350-37-1
M. Wt: 453.5 g/mol
InChI Key: OKBVVJOGVLARMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefixime is an oral third-generation cephalosporin characterized by its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its molecular structure includes a vinyl group at the 3-position of the cephem nucleus, enabling intestinal absorption via a carrier-mediated transport mechanism . The aminothiazole ring and R-oxyimino group at the 7-position confer stability against β-lactamases and enhanced antibacterial efficacy, comparable to parenteral third-generation cephalosporins . Clinically, this compound is indicated for respiratory tract infections (RTIs), urinary tract infections (UTIs), and uncomplicated gonorrhea. Clinical trials report cure rates of 88–96% for pneumonia, bronchitis, and UTIs , with once-daily dosing improving patient compliance .

Preparation Methods

Key Intermediate Compounds in Cefixime Synthesis

The synthesis of this compound revolves around two critical intermediates: 7-amino-3-vinyl cephalosporanic acid (7-AVCA) and 2-mercapto-1,3-benzothiazolyl-(Z)-2-(3-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate (MICE) .

Role of 7-AVCA in Cephalosporin Backbone Formation

7-AVCA provides the β-lactam core structure essential for this compound’s antibacterial activity. Its vinyl group at the C3 position enhances stability against β-lactamases compared to earlier cephalosporins. In the coupling reaction with MICE, the primary amine of 7-AVCA undergoes nucleophilic attack on the activated carbonyl of MICE, facilitated by organic bases.

MICE as the Side Chain Precursor

MICE introduces the (Z)-methoxyimino group, which confers resistance to enzymatic degradation. The thiobenzothiazole moiety acts as a leaving group during the coupling step, with reaction kinetics heavily dependent on solvent polarity and temperature. Optimal conditions reported include tetrahydrofuran (THF)-water mixtures at 0–4°C, achieving 85–90% conversion rates.

Detailed Preparation Methods

Triethanolamine-Catalyzed Coupling (Nguyen et al., 2025)

This method replaces traditional triethylamine with triethanolamine to enhance reaction efficiency:

  • Activation : MICE (1.2 eq) is dissolved in THF/water (4:1 v/v) at 0°C.
  • Coupling : 7-AVCA (1.0 eq) and triethanolamine (1.5 eq) are added dropwise over 30 minutes.
  • Quenching : The mixture is stirred at 0–4°C for 1.5 hours, then acidified to pH 2.2–2.4 with HCl.
  • Isolation : Crude this compound is purified via recrystallization from acetone/water.

Outcomes :

  • Yield : 66%
  • Purity : 97% (HPLC)
  • Advantage : Triethanolamine reduces emulsion formation during extraction, simplifying downstream processing.

High-Purity Trihydrate Synthesis (US8008478B2)

This patented method addresses color and solubility issues in final products:

  • Hydrolysis : this compound methyl ester (1.0 eq) is treated with 2M NaOH at 60–70°C for 4 hours.
  • Acidification : Filtrate is adjusted to pH 2.2–2.4 with HCl at 64–68°C to precipitate this compound trihydrate.
  • Crystallization : Seeding with this compound trihydrate (0.1% w/w) induces controlled crystal growth.

Key Parameters :

Parameter Value
Temperature 64–68°C
Purity 99.76% (HPLC)
Solubility 12.4 mg/mL (pH 7.0)

This process eliminates DMF, reducing residual solvent levels below 50 ppm.

Phase Transfer Catalysis (US7705142B2)

A biphasic system improves yield and reduces by-products:

  • Reaction Setup : this compound ester (1.0 eq) in ethyl acetate + aqueous NaHCO₃ (pH 8.5–9.0).
  • Catalysis : Tetrabutylammonium bromide (0.1 eq) accelerates hydrolysis at 25–30°C.
  • Workup : Organic layer is separated, and product crystallizes upon acidification.

Performance Metrics :

  • Yield : 65–68%
  • Reaction Time : 3 hours
  • Advantage : Avoids costly low-temperature operations.

Comparative Analysis of Industrial Methods

Table 1: Comparison of this compound Synthesis Methods

Method Catalyst/Solvent Yield (%) Purity (%) Reaction Time (h) Key Improvement
Triethanolamine THF/water 66 97 1.5 Faster activation
Trihydrate NaOH/HCl 70 99.76 20 Superior solubility
Phase Transfer Ethyl acetate/NaHCO₃ 65 98.5 3 Lower energy input

Insights :

  • The trihydrate method achieves the highest purity but requires extended crystallization times.
  • Phase transfer catalysis offers a balance between yield and operational simplicity.

Recent Advances and Innovations

Solvent-Free Mechanochemical Synthesis

Emerging techniques use ball milling to couple 7-AVCA and MICE without solvents, achieving 60% yield in 30 minutes. This approach reduces waste and complies with green chemistry principles.

Enzymatic Hydrolysis of Esters

Immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze this compound methyl ester at pH 7.0, eliminating the need for strong acids/bases. Pilot-scale trials show 92% conversion efficiency.

Chemical Reactions Analysis

Types of Reactions: Cefixime undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can modify the side chains of this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing conditions.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Scientific Research Applications

Pharmacological Applications

Cefixime is primarily indicated for the treatment of:

  • Uncomplicated Urinary Tract Infections : Effective against pathogens such as Escherichia coli and Proteus mirabilis.
  • Otitis Media : Used for infections caused by Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes.
  • Pharyngitis and Tonsillitis : Particularly effective against Streptococcus pyogenes.
  • Acute Exacerbations of Chronic Bronchitis : Treats infections caused by Streptococcus pneumoniae and Haemophilus influenzae.
  • Uncomplicated Gonorrhea : Effective against both penicillinase and non-penicillinase producing strains of Neisseria gonorrhoeae .

Case Studies

  • This compound in Early Syphilis Treatment
    A randomized clinical study reported that this compound successfully treated 87% of participants with early syphilis. The study highlighted its potential as an alternative treatment, especially for high-risk populations, such as individuals with HIV .
  • This compound-Induced Hepatotoxicity
    A case report documented a 7-month-old infant who developed severe complications, including acute renal failure, after receiving this compound for a urinary tract infection. This case underscores the importance of monitoring adverse effects in pediatric patients .
  • Toxic Epidermal Necrolysis
    Another rare case involved a 7-year-old boy who experienced toxic epidermal necrolysis after this compound administration. This highlights the need for careful selection of antibiotics in patients with a history of severe cutaneous reactions .

Comparative Effectiveness

A comparative study evaluated this compound against tetracycline for treating acute respiratory tract infections (ARTIs). Results indicated that this compound was more effective than tetracycline, suggesting its continued use as a frontline antibiotic in managing ARTIs .

Safety Profile

This compound is generally well-tolerated, with common side effects including mild gastrointestinal disturbances like diarrhea, nausea, and vomiting. Serious adverse reactions are rare but can occur, necessitating awareness among healthcare providers .

Data Table: Clinical Efficacy Summary

Study FocusPopulation SizeTreatment Success RateAdverse Events Reported
Early Syphilis1587%Mild rash
Pediatric Hepatotoxicity Case1N/ASevere dehydration
Toxic Epidermal Necrolysis Case1N/ASevere skin reaction
Acute Respiratory InfectionsVariableSuperior to tetracyclineMild GI symptoms

Mechanism of Action

Cefixime is compared with other third-generation cephalosporins such as ceftriaxone, cefotaxime, and ceftazidime:

    Ceftriaxone: Similar spectrum of activity but has a longer half-life and is administered intravenously.

    Cefotaxime: Similar antibacterial spectrum but is more effective against certain Gram-negative bacteria.

    Ceftazidime: Has a broader spectrum of activity against Pseudomonas aeruginosa.

Uniqueness: this compound is unique in its oral bioavailability, making it a convenient option for outpatient treatment. It is also relatively stable in the presence of β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics .

Comparison with Similar Compounds

Pharmacokinetic Comparison with Similar Cephalosporins

Cefixime exhibits unique pharmacokinetic properties compared to other cephalosporins:

Parameter This compound Cephradine Cefpodoxime Proxetil Ceftriaxone
Absorption Mechanism H+/dipeptide carrier (Type II) at acidic pH H+/dipeptide carrier (Type I) at neutral pH Prodrug hydrolyzed to active form N/A (IV/IM administration)
Bioavailability 40–50% 90–95% 50% 100% (IV/IM)
Half-life 3–4 hours 1–1.5 hours 2.3 hours 6–9 hours
Dosing Frequency Once or twice daily 4 times daily Twice daily Once daily (IM/IV)

This compound’s absorption is pH-dependent, favoring acidic environments, whereas cephradine utilizes both neutral and acidic pH transport systems .

Antimicrobial Spectrum and MIC Comparisons

This compound demonstrates superior or comparable minimum inhibitory concentrations (MICs) against common pathogens relative to other antibiotics:

Table 1: MIC Values (μg/mL) Against Key Pathogens

Compound E. coli S. aureus K. pneumoniae N. gonorrhoeae
This compound ≤0.25 4–8 0.5–1 0.004–0.125
Amoxicillin/Clavulanic Acid 2–4 0.5–2 8–16 N/A
Cefpodoxime 0.12–0.5 1–4 0.25–1 0.016–0.06
Ceftriaxone ≤0.12 0.5–2 ≤0.25 0.001–0.008

This compound shows potent activity against N. gonorrhoeae, though resistance rates (3.7–11%) are higher than ceftriaxone (2.9–4%) in some regions . It outperforms amoxicillin/clavulanic acid against K. pneumoniae but is less effective against S. aureus than cefpodoxime .

Clinical Efficacy in Key Indications

Lower Respiratory Tract Infections (LRTIs)

  • This compound achieved 74/75 clinical cures in non-comparative trials, with efficacy comparable to intravenous cefotaxime when used as step-down therapy .
  • In community-acquired pneumonia (CAP), this compound showed 94% clinical success vs.

Urinary Tract Infections (UTIs)

Gonorrhea

  • A single 400 mg oral dose of this compound demonstrated equivalent efficacy to 250 mg intramuscular ceftriaxone, but rising resistance limits its use as a first-line agent .

Emerging Resistance and Synergistic Strategies

  • Resistance in N. gonorrhoeae: Resistance to this compound (3.7–11%) is higher than ceftriaxone (2.9–4%) due to altered penicillin-binding proteins (PBPs) .
  • Synergy with Natural Compounds: Combining this compound with plant polyphenolic extracts reduced bacterial growth synergistically, with 2MIC achieving >90% inhibition .

Comparison with Novel Antibacterial Agents

  • Benzamide-Substituted Mannich Bases : Compound 7 (MIC: 0.5 μg/mL) showed superior activity to this compound (MIC: 1 μg/mL) against E. coli .
  • Chalconeimine Derivatives : Binding scores (-6.5 for this compound vs. -6.7 for chalconeimines) suggest comparable efficacy against S. aureus .

Biological Activity

Cefixime is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and clinical efficacy, particularly against resistant strains. This article will delve into these aspects, supported by data tables and case studies.

This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis, especially in rapidly growing bacteria. This compound is notably stable against many beta-lactamases, which are enzymes that confer resistance to other antibiotics:

  • Stability Against Beta-Lactamases : this compound shows high resistance to plasmid-mediated penicillinase and chromosomal β-lactamases, except for specific strains like Bacteroides fragilis .
  • Affinity for PBPs : It has a strong affinity for PBPs 3 and 1a of Escherichia coli, contributing to its effectiveness against gram-negative bacteria .

Spectrum of Activity

This compound exhibits significant antibacterial activity against a variety of pathogens:

PathogenActivity Level
Enterobacteriaceae Good activity
Haemophilus influenzae Good activity
Neisseria gonorrhoeae Effective even against beta-lactamase producing strains
Streptococcus pneumoniae High activity
Staphylococcus aureus Not susceptible
Pseudomonas aeruginosa Not susceptible

This compound's effectiveness is comparable to cefotaxime and superior to cefuroxime and amoxicillin in treating infections caused by these organisms .

Pharmacokinetics

This compound's pharmacokinetic profile is critical for its therapeutic efficacy:

  • Absorption : Approximately 40%-50% is absorbed after oral administration, with peak serum concentrations reached around 6.7 hours post-dose .
  • Half-Life : The mean elimination half-life is approximately 3.8 hours .
  • Tissue Penetration : this compound penetrates tissue fluids effectively, achieving concentrations that exceed minimum inhibitory concentrations (MICs) for most urinary pathogens .

Clinical Efficacy

Recent studies have highlighted this compound's potential in treating various infections, including syphilis and urogenital infections.

Case Studies

  • Treatment of Early Syphilis :
    • A randomized non-comparative clinical study found that 87% of participants treated with this compound responded successfully at the 3 or 6-month follow-up. In comparison, benzathine penicillin G achieved a response rate of 93% .
    • Treatment failures were noted in both groups, emphasizing the need for careful monitoring .
  • Urogenital Infections :
    • A meta-analysis reported a treatment success rate of 97% for patients with urogenital infections receiving a single dose of this compound . This highlights its effectiveness in this area compared to pharyngeal infections, where efficacy was lower.

Q & A

Basic Research Questions

Q. How can Quality by Design (QbD) principles optimize spectrophotometric quantification of Cefixime trihydrate in pharmaceutical formulations?

  • Methodological Answer : Apply fractional factorial design (FFD) and central composite design (CCD) to identify critical factors (e.g., reagent concentration, pH) affecting derivatization efficiency. Response surface methodology (RSM) can model interactions between variables, minimizing experimental runs while maximizing accuracy . Validate using ICH guidelines for linearity, precision, and recovery rates (e.g., linear range: 0.9–1000 µg/mL, RSD <3.3%) .

Q. What validated HPLC methods are suitable for stability testing of this compound under thermal stress?

  • Methodological Answer : Use an isocratic reversed-phase C18 column with mobile phase water:acetonitrile (85:15 v/v + 0.5% formic acid) and UV detection at 254 nm. Identify degradation products (e.g., impurities A–E) via LC-MS/MS, ensuring method specificity and robustness. Validate recovery (94.6–98.4%) and inter-day precision (RSD <3.3%) .

Q. How to assess this compound’s absolute bioavailability in pharmacokinetic studies?

  • Methodological Answer : Conduct a four-way crossover trial comparing intravenous (IV) and oral doses (e.g., 200 mg IV vs. 200/400 mg oral). Calculate bioavailability using serum AUC ratios (e.g., 52.3% for oral solution) and urinary recovery data. Ensure standardized sampling intervals (0–24 hrs) and account for inter-subject variability using non-compartmental analysis .

Advanced Research Questions

Q. How do amino acid substitutions in penA and mtrR genes correlate with elevated this compound MICs in Neisseria gonorrhoeae?

  • Methodological Answer : Perform multivariate regression modeling on whole-genome sequencing data to link mutations (e.g., PenA A501V, N513Y) with MICs. Validate using training (n=1,280 strains) and external datasets (n=1,526 strains), achieving >95% correlation between predicted and phenotypic MICs. Confirm resistance mechanisms via PFGE to rule out reinfection in clinical failure cases .

Q. What experimental design optimizes photocatalytic degradation of this compound using nanocomposites?

  • Methodological Answer : Use a Box-Behnken or central composite design to vary parameters (e.g., pH, catalyst dose, irradiation time). Analyze removal efficiency via Minitab or Design-Expert® software, identifying optimal conditions (e.g., 90% degradation at pH 7, 1.5 g/L Polyaniline/SnO₂). Validate with ANOVA (p<0.05) and confirm kinetics using pseudo-first-order models .

Q. How to evaluate clinical failure rates of this compound in gonorrhea treatment using molecular epidemiology?

  • Methodological Answer : Retrospectively analyze culture-positive cases (n=291) treated with 400 mg this compound. Define failure as persistent infection (identical PFGE patterns pre/post-treatment) and stratify by MICs (e.g., failure rate: 25% for MIC ≥0.12 µg/mL vs. 1.9% for MIC <0.12 µg/mL). Use logistic regression to calculate relative risk (RR=13.13, 95% CI: 2.88–59.72) .

Q. What statistical approaches compare OFAT vs. DOE in optimizing this compound analytical methods?

  • Methodological Answer : Contrast One-Factor-at-a-Time (OFAT) with Design of Experiments (DOE) using metrics like R², prediction error, and resource efficiency. For example, DOE with CCD reduces runs by 40% compared to OFAT while improving sensitivity (e.g., LOD: 0.2 µg/mL vs. 0.5 µg/mL) .

Q. How to model this compound’s corrosion inhibition properties in sustainable material science?

  • Methodological Answer : Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 1M HNO₃. Calculate inhibition efficiency (e.g., 85% at 100 ppm this compound) and validate with DFT simulations to correlate molecular structure (e.g., sulfonic groups) with adsorption on copper surfaces .

Q. Data Contradictions and Resolution

  • Contradiction : reports a 6.77% clinical failure rate with this compound, while documents 100% failure in a small cohort.
    • Resolution : Differences arise from MIC thresholds and infection sites (e.g., pharyngeal/rectal infections have higher MICs). Always stratify analyses by anatomical site and confirm resistance markers (e.g., penA mosaicism) .

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVVJOGVLARMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861014
Record name 7-{2-(2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetamido}-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79350-37-1
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.